molecular formula C14H11I2NO5 B5609135 N-2-furoyl-3,5-diiodotyrosine

N-2-furoyl-3,5-diiodotyrosine

Cat. No.: B5609135
M. Wt: 527.05 g/mol
InChI Key: QYMFQQASNBJPDL-UHFFFAOYSA-N
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Description

3,5-Diiodotyrosine is a naturally occurring iodinated aromatic amino acid derivative, structurally characterized by two iodine atoms at the 3 and 5 positions of the phenolic ring of tyrosine. It serves as a precursor in thyroid hormone biosynthesis and has recently gained attention for its role as an APOBEC3B inhibitor, a protein implicated in cancer mutagenesis and immune evasion . Studies demonstrate its ability to reduce somatic mutation accumulation, enhance antitumor immunity, and mitigate immunotherapy-associated colitis .

Properties

IUPAC Name

2-(furan-2-carbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11I2NO5/c15-8-4-7(5-9(16)12(8)18)6-10(14(20)21)17-13(19)11-2-1-3-22-11/h1-5,10,18H,6H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMFQQASNBJPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11I2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SMC130
  • Structure : Undisclosed (lead compound in screening).
  • Activity : Inhibits APOBEC3B with an IC50 of 6.93 µM, weaker than 3,5-diiodotyrosine .
  • Significance : Highlights the importance of iodine atoms and tyrosine backbone in enhancing inhibitory potency.
N-Acetylphenylalanyl-3,5-diiodotyrosine (AcFY')
  • Structure : 3,5-Diiodotyrosine conjugated to acetylphenylalanyl.
  • Application : Used as a model substrate for pepsin enzyme kinetics, demonstrating interactions with aspartic proteases .
  • Differentiation : The acetylphenylalanyl group facilitates enzyme binding, unlike the parent compound.
N-Chloroacetyl-3,5-diiodotyrosine
  • Structure: Chloroacetyl group at the amino terminus.
  • Synthesis : Prepared in 98% yield; melting point 212–214°C (vs. literature 221°C dec.) .
  • Utility : Serves as a synthetic intermediate for further modifications.
3,5-Diiodo-D-tyrosine Hydrochloride
  • Structure : D-enantiomer hydrochloride salt.
  • Safety : Documented safety data (e.g., GHS classification) for handling and storage .
  • Advantage : Enhanced solubility and stability due to salt formation.

Quantitative Comparison Table

Compound Substituent IC50 (µM) KD (nM) Melting Point (°C) Yield (%) Key Application
3,5-Diiodotyrosine None 1.69 65 ± 40 APOBEC3B inhibition
SMC130 Undisclosed 6.93 APOBEC3B inhibition
AcFY' Acetylphenylalanyl Pepsin interaction
N-Chloroacetyl-3,5-diiodotyrosine Chloroacetyl 212–214 98 Synthetic intermediate
3,5-Diiodo-D-tyrosine HCl Hydrochloride Stable salt form

Key Findings

Iodination Enhances Bioactivity : The iodine atoms in 3,5-diiodotyrosine are critical for APOBEC3B inhibition, as evidenced by its superior IC50 (1.69 µM) compared to SMC130 (6.93 µM) .

Substituent-Driven Applications :

  • The acetylphenylalanyl group in AcFY' enables protease binding .
  • Chloroacetyl derivatives prioritize synthetic utility over biological activity .

Enantiomeric Forms : The D-enantiomer hydrochloride salt is prioritized for pharmaceutical handling due to improved stability .

Research Methodologies

  • APOBEC3B Inhibition : Fluorescence-based ssDNA deamination assays and microscale thermophoresis (MST) quantified IC50 and KD values .
  • Enzyme Kinetics : Automated liquid chromatography-microdialysis systems evaluated AcFY'-pepsin interactions .
  • Synthetic Yields : High yields (e.g., 98% for N-chloroacetyl derivative) underscore efficient iodotyrosine functionalization .

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